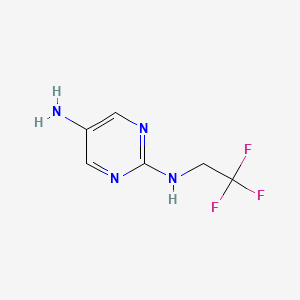

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine

Description

Properties

IUPAC Name |

2-N-(2,2,2-trifluoroethyl)pyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKJGXYIUDKWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine typically involves the reaction of pyrimidine-2,5-diamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Chemical Characteristics

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine has the molecular formula C6H7F3N4. The trifluoroethyl group enhances its lipophilicity and can influence its biological activity and pharmacokinetic properties. The compound can undergo various chemical reactions typical of pyrimidine derivatives, including nucleophilic substitutions and additions facilitated by Lewis acids.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Its structural similarities to other pyrimidine derivatives suggest that it may interact with biological targets involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

-

Biological Activity

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted. For instance, pyrimidines are recognized as effective scaffolds for kinase inhibitors due to their capacity to form hydrogen bonds with conserved regions in kinases . This property may allow this compound to modulate various signaling pathways.

- Target Engagement Studies : Recent studies have utilized cellular target engagement assays to evaluate the binding affinities of this compound to various biological targets. Such studies are crucial for understanding how structural modifications can influence its therapeutic potential .

-

Pharmaceutical Development

- Potential Drug Formulation : Given its unique chemical structure and biological properties, this compound is being explored as a scaffold for designing new therapeutics with enhanced efficacy against diseases such as cancer and infections .

- Structure-Activity Relationship (SAR) Studies : Research has focused on the SAR of pyrimidine derivatives to identify more potent compounds against specific targets like Trypanosoma brucei and various kinases . These studies help in optimizing the lead compounds for better therapeutic outcomes.

Case Study 1: Anticancer Activity

In a study investigating pyrimidine-based compounds for anticancer activity, this compound was identified as a promising candidate due to its structural characteristics that enhance binding to cancer-related targets. This study highlighted the importance of the trifluoroethyl group in improving the compound's selectivity and potency against tumor cells.

Case Study 2: Enzyme Inhibition

Another significant investigation focused on the enzyme inhibition properties of this compound. The results demonstrated that this compound effectively inhibited specific kinases involved in crucial signaling pathways. The findings suggested that modifications in the trifluoroethyl group could substantially alter interaction profiles with these enzymes.

Mechanism of Action

The mechanism of action of N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-2,5-diamine Derivatives

*Calculated based on molecular formula.

Key Observations:

Fluorine Impact: The trifluoroethyl group in the target compound confers higher lipophilicity compared to non-fluorinated analogs like the benzoxazolyl derivative (Table 1). This aligns with the known role of fluorine in improving membrane permeability and bioavailability . However, the trifluoromethylphenyl analog (Table 1, row 2) exhibits lower solubility due to its bulkier aromatic substituent .

Biological Activity : The ALK inhibitor analog (Table 1, row 3) demonstrates the importance of sulfonyl and methoxy groups in target engagement, whereas the trifluoroethyl group may prioritize pharmacokinetic optimization over direct target binding .

Physicochemical and Pharmacokinetic Trends

- Lipophilicity (LogP): Fluorinated derivatives generally exhibit higher LogP values. For instance, the trifluoroethyl analog is predicted to have a LogP >2.0, whereas the benzoxazolyl derivative (non-fluorinated) may have lower lipophilicity .

- Solubility : The trifluoroethyl group’s polarity paradox (high electronegativity but low hydrogen-bonding capacity) may result in moderate aqueous solubility, contrasting with the poor solubility of the trifluoromethylphenyl analog .

- Metabolic Stability : Fluorine’s resistance to CYP450-mediated oxidation likely extends the half-life of the trifluoroethyl derivative compared to ethyl- or methyl-substituted analogs .

Biological Activity

N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring and a trifluoroethyl substituent, suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H7F3N4. The trifluoroethyl group enhances lipophilicity, which can influence pharmacokinetic properties and biological interactions. The presence of a pyrimidine ring is noteworthy as it is integral to many biologically active molecules, including nucleic acids.

This compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety may enhance binding affinity and selectivity towards these targets, modulating various biological pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit key enzymes involved in cancer cell proliferation. For instance:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor. Kinases are critical in regulating cell signaling pathways associated with cancer progression. Studies have demonstrated that modifications to the trifluoroethyl group can significantly alter binding profiles to various kinases .

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi:

- In vitro Studies : In laboratory settings, this compound has been evaluated against strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity at certain concentrations .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of this compound involved testing against various cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of EGFR phosphorylation |

| A549 (Lung) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| E. coli | 250 µM | 65% |

| S. aureus | 200 µM | 67% |

| Candida albicans | 300 µM | 70% |

The results suggest that the compound has considerable potential as an antimicrobial agent.

Q & A

Q. What are the key synthetic pathways for N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution or reductive amination steps, where the trifluoroethyl group is introduced to the pyrimidine scaffold. Solvent selection (e.g., DMSO for polar aprotic conditions) and temperature control (e.g., 60–80°C for amination reactions) are critical to minimize side products like over-alkylated derivatives. Catalysts such as palladium or copper complexes may enhance regioselectivity .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The trifluoroethyl group reduces basicity of adjacent amines via strong electron-withdrawing effects, increasing lipophilicity (logP) and improving membrane permeability. This modification also enhances metabolic stability by resisting oxidative degradation, as observed in fluorinated drug analogs .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Use H/F NMR to confirm trifluoroethyl attachment (e.g., triplet for -CF at ~120 ppm in F NMR). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation of molecular weight and stereoelectronic effects of the fluorine atoms .

Advanced Research Questions

Q. How can computational docking studies elucidate the role of the trifluoroethyl group in target binding?

Molecular dynamics simulations reveal that the trifluoroethyl group stabilizes ligand-receptor interactions through hydrophobic contacts and fluorine-specific interactions (e.g., C–F···H–N hydrogen bonds). Compare docking scores of fluorinated vs. non-fluorinated analogs using software like AutoDock Vina to quantify binding affinity improvements .

Q. What strategies resolve contradictions in enzymatic inhibition data between in vitro and cellular assays for this compound?

Discrepancies may arise from differences in cellular uptake (e.g., efflux pumps) or intracellular metabolism. Use LC-MS to measure intracellular concentrations and compare with IC values. Parallel assays with membrane-permeabilized cells can isolate target engagement from transport limitations .

Q. How do stereoelectronic effects of the trifluoroethyl group impact the compound’s conformation in solution versus crystal states?

Q. What metabolic pathways dominate the biotransformation of this compound, and how can metabolite profiling guide structural optimization?

Liver microsome assays combined with HRMS/MS identify primary metabolites (e.g., oxidative defluorination or pyrimidine ring hydroxylation). Introducing deuterium at labile C–H sites or modifying the pyrimidine substituents can block metabolic hotspots .

Methodological Guidance

- Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., high in vitro potency but low in vivo efficacy), validate assay conditions (e.g., serum protein binding effects) and use isotopic labeling to track compound stability .

- Crystallographic Challenges : For compounds resistant to crystallization, employ co-crystallization with target proteins or use halogen-bonding motifs (e.g., fluorine–π interactions) to improve crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.